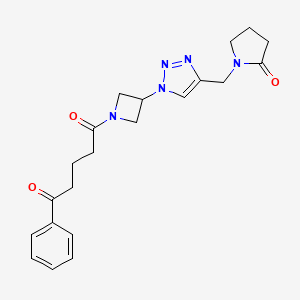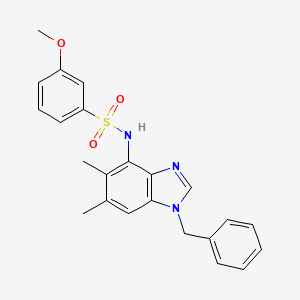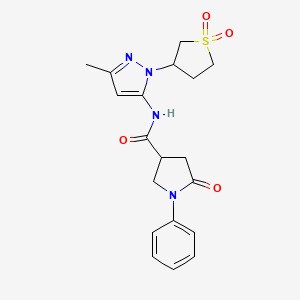![molecular formula C21H19BrClN3O2 B3020395 {4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326913-52-3](/img/structure/B3020395.png)
{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone, also known as BBMCQ, is a novel chemical compound that has drawn significant interest in the scientific community. BBMCQ is a synthetic compound that has been developed for its potential use in scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Electrochemistry and Energy Storage
Electrochemistry plays a crucial role in energy storage and conversion. Researchers have explored the use of {4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone as an electrode material in batteries and supercapacitors. Its redox properties and stability make it a potential candidate for high-performance energy storage devices .
Medicinal Chemistry and Drug Development
The quinoline scaffold is prevalent in medicinal chemistry due to its diverse biological activities. Scientists have investigated derivatives of {4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone as potential antimalarial, antiviral, or anticancer agents. Understanding its interactions with biological targets is essential for drug design.
Corrosion Inhibition
Corrosion of metals impacts infrastructure, pipelines, and industrial equipment. Researchers have explored the inhibitory effects of this compound on metal corrosion. Its ability to form protective films on metal surfaces makes it a promising corrosion inhibitor .
Organic Synthesis and Electrosynthesis
{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone can serve as a building block in organic synthesis. Chemists have utilized it for constructing more complex molecules through electrosynthesis, a green and efficient method .
Photophysics and Luminescence
The quinoline moiety often exhibits interesting photophysical properties. Researchers have investigated the luminescence behavior of this compound, potentially leading to applications in optoelectronics, sensors, and imaging agents .
Computational Chemistry and Molecular Modeling
Understanding the electronic structure and reactivity of {4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone requires computational methods. Quantum chemical calculations can provide insights into its properties and guide further experimental studies .
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methylamino]-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O2/c22-15-3-1-2-14(10-15)12-25-20-17-11-16(23)4-5-19(17)24-13-18(20)21(27)26-6-8-28-9-7-26/h1-5,10-11,13H,6-9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHJZYLUJYIFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)





![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)



![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)
